![molecular formula C19H21Cl2N3O3 B1244633 (2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3,4-dichlorophenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide is a member of pyrroles.
Applications De Recherche Scientifique
Antibacterial Properties
A significant application of compounds related to the specified chemical structure is their antibacterial properties. Studies have shown that hydrazide derivatives, such as those related to the queried compound, exhibit effective antibacterial activity. For example, Kostenko et al. (2015) synthesized a series of hydrazides which demonstrated potent antibacterial properties (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015). This finding is supported by another study by Čačić et al. (2006), who prepared compounds from a similar chemical structure that also showed antimicrobial activity (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antimicrobial and Antioxidant Activities
Further extending the scope of its applications, Flefel et al. (2018) investigated compounds similar to the queried structure and found them to exhibit both antimicrobial and antioxidant activities. This underscores the potential of these compounds in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anti-Inflammatory Activity
The anti-inflammatory potential of related compounds has also been studied. Rathore and Jadon (2014) synthesized hydrazone derivatives, which are structurally similar, and assessed their anti-inflammatory properties (Rathore & Jadon, 2014).
Anticancer Activity
In the field of oncology, Salahuddin et al. (2014) explored the anticancer activities of compounds structurally related to the queried chemical. They focused on derivatives for potential application in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anticonvulsant Properties
Goshain et al. (2022) contributed to neurological research by synthesizing hydrazones and testing them for anticonvulsant activity, which could have implications for the treatment of epilepsy and related disorders (Goshain, Tripathi, Gupta, & Ayyannan, 2022).
Propriétés
Nom du produit |
(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide |
|---|---|
Formule moléculaire |
C19H21Cl2N3O3 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-12-8-14(11-22-23-18(25)10-19(3)26-6-7-27-19)13(2)24(12)15-4-5-16(20)17(21)9-15/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,23,25)/b22-11+ |
Clé InChI |
GMAQWFNOXAPALG-SSDVNMTOSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CC3(OCCO3)C |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CC3(OCCO3)C |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CC3(OCCO3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



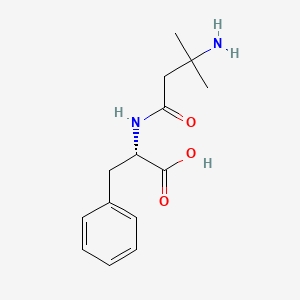
![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
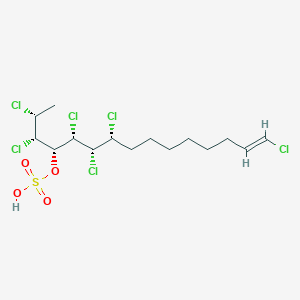
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
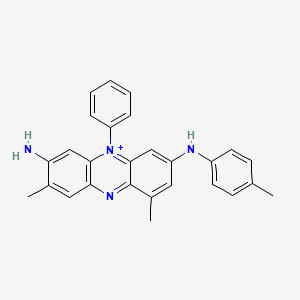

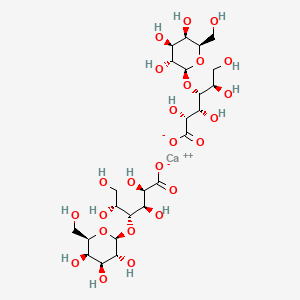
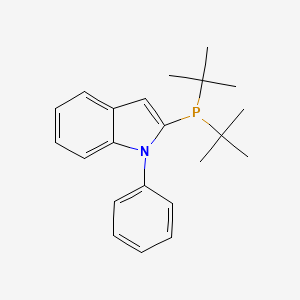
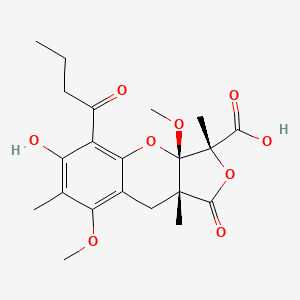

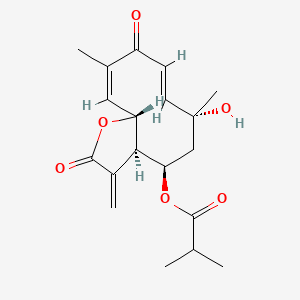
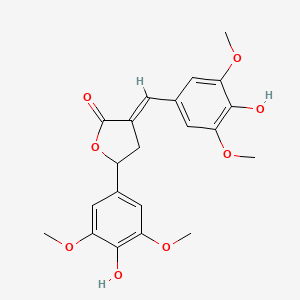
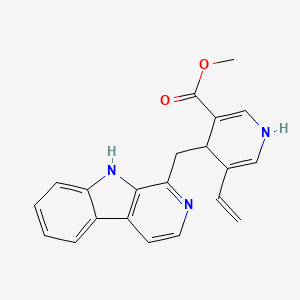
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)